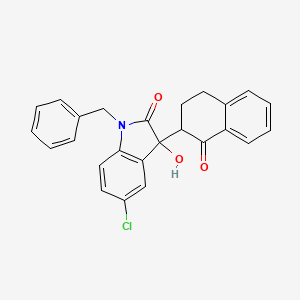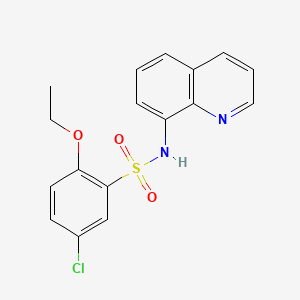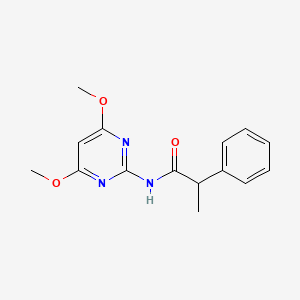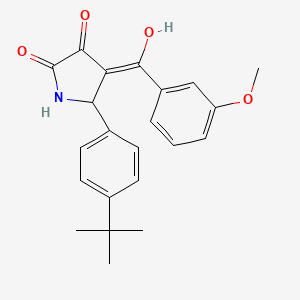![molecular formula C27H25NO5 B13370061 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370061.png)
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a benzodioxole moiety, a hydroxy group, and an indole core. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the benzodioxole and indole moieties, followed by their coupling. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
科学的研究の応用
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to microtubules, disrupting their function and leading to cell death.
類似化合物との比較
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- **N-[(2R,3R)-2-[(1,3-benzodioxol-5-ylmethyl)methylamino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-9-yl]-4-fluorobenzenesulfonamide
Uniqueness
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C27H25NO5 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C27H25NO5/c1-2-5-18-8-11-20(12-9-18)23(29)15-27(31)21-6-3-4-7-22(21)28(26(27)30)16-19-10-13-24-25(14-19)33-17-32-24/h3-4,6-14,31H,2,5,15-17H2,1H3 |
InChIキー |
JIKNVPNXOGKNSC-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC5=C(C=C4)OCO5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(difluoromethoxy)phenyl]-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369984.png)
![6-(1-Adamantyl)-3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369998.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide](/img/structure/B13370004.png)

![phenyl 2-(3-phenyl-1H-[1]benzofuro[3,2-c]pyrazol-1-yl)ethyl ether](/img/structure/B13370021.png)

![N-{3-[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine](/img/structure/B13370029.png)
![2-[1-Hydroxy-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile](/img/structure/B13370038.png)

![Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B13370048.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B13370051.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B13370056.png)

